molecular formula C11H20Si2 B11950246 Disilane, pentamethylphenyl- CAS No. 1130-17-2

Disilane, pentamethylphenyl-

Cat. No.: B11950246
CAS No.: 1130-17-2
M. Wt: 208.45 g/mol
InChI Key: IVLANTKDSMBTNH-UHFFFAOYSA-N
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Description

Disilane, pentamethylphenyl- is an organosilicon compound with the molecular formula C₁₁H₂₀Si₂. It is characterized by the presence of a disilane (Si–Si) bond and a pentamethylphenyl group. This compound is part of a broader class of disilanes, which are known for their unique electronic and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disilane, pentamethylphenyl- can be synthesized through various methods. One common approach involves the reaction of pentamethylphenylsilane with a silicon-based reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the Si–Si bond .

Industrial Production Methods

In industrial settings, the production of disilane, pentamethylphenyl- often involves high-pressure techniques and the use of specialized equipment to handle the reactive intermediates. The process may also include purification steps to isolate the desired compound from by-products .

Chemical Reactions Analysis

Types of Reactions

Disilane, pentamethylphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which disilane, pentamethylphenyl- exerts its effects involves the unique electronic structure of the Si–Si bond. The bond exhibits σ-electron delocalization, which allows for interactions with other molecular systems. This delocalization can influence the compound’s reactivity and its ability to participate in various chemical processes .

Biological Activity

Disilane, pentamethylphenyl- (chemical formula: C11_{11}H20_{20}Si2_2) is a compound that has garnered interest in various fields, including materials science and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

1. Chemical Structure and Properties

Disilane, pentamethylphenyl- is characterized by its unique structure, which consists of two silicon atoms bonded to a pentamethylphenyl group. This configuration imparts distinct chemical properties that influence its biological activity. The molecular weight of this compound is approximately 200.4 g/mol, and it has a notable presence in chemical vapor deposition processes used in semiconductor manufacturing and other applications.

2. Biological Activity Overview

The biological activity of disilanes, including pentamethylphenyl-, is primarily linked to their interactions with biological macromolecules such as proteins and nucleic acids. Research indicates that these compounds can exhibit antimicrobial , anticancer , and antifungal properties.

2.1 Antimicrobial Activity

Studies have shown that disilanes can inhibit the growth of various microorganisms. For instance, a recent investigation highlighted the effect of silatrane derivatives (related compounds) on Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects on pathogens like Staphylococcus aureus and Yersinia pestis at concentrations ranging from 100 to 400 µg/mL .

2.2 Anticancer Properties

The anticancer potential of disilanes has been explored through in vitro studies. Compounds similar to pentamethylphenyl disilane have demonstrated the ability to inhibit specific enzymes involved in cancer cell proliferation. For example, silatrane derivatives were found to have a probability of 98-99% for antineoplastic activity based on in silico evaluations . This suggests that disilane derivatives could be developed into therapeutic agents targeting cancer cells.

The mechanisms through which disilane compounds exert their biological effects involve:

  • Enzyme Inhibition : Disilanes may bind to specific enzymes, altering their activity and leading to various biological outcomes.
  • Cell Membrane Interaction : The lipophilic nature of these compounds allows them to interact with cellular membranes, potentially disrupting membrane integrity in microbial cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that disilanes can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various silatrane derivatives found that at a concentration of 400 µg/mL, certain compounds significantly inhibited the growth of Listeria monocytogenes and Yersinia enterocolitica. The inhibition index averaged around 33.7%, indicating moderate effectiveness against these pathogens .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of silatrane derivatives showed promising results against human cancer cell lines. The compounds were able to inhibit cell proliferation significantly, with some derivatives exhibiting over 70% inhibition at specific concentrations .

5. Conclusion

Disilane, pentamethylphenyl- represents a class of compounds with notable biological activities, particularly in antimicrobial and anticancer applications. Its unique chemical structure facilitates interactions with biological systems that can lead to significant therapeutic effects. Ongoing research is essential to fully elucidate the mechanisms of action and optimize these compounds for potential clinical applications.

Tables

Biological Activity Target Organisms/Cells Concentration (µg/mL) Inhibition Index (%)
AntimicrobialS. aureus40033.7
AntimicrobialYersinia pestis40033.7
AnticancerHuman cancer cell linesVaries>70

Properties

CAS No.

1130-17-2

Molecular Formula

C11H20Si2

Molecular Weight

208.45 g/mol

IUPAC Name

dimethyl-phenyl-trimethylsilylsilane

InChI

InChI=1S/C11H20Si2/c1-12(2,3)13(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3

InChI Key

IVLANTKDSMBTNH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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